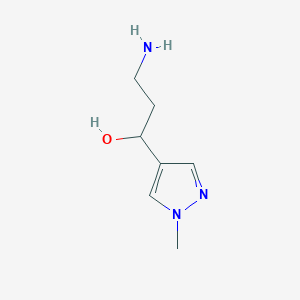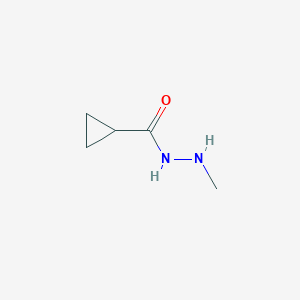
N'-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide (CAS No. 1603970-12-2) is a chemical compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 186.25 g/mol
MDL Number: MFCD30299852
This compound features an N-hydroxy group and an oxolane ring, making it intriguing for various applications. Let’s explore further!
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide. Researchers have developed bio-based methods to enhance its greenness. One such route involves the conversion of readily available starting materials into the target compound.
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route
Industrial Production:: While industrial-scale production details are scarce, research efforts continue to optimize the synthesis for large-scale applications.
Análisis De Reacciones Químicas
Reactivity:: N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide can undergo various reactions, including:
Oxidation: It may participate in oxidation reactions.
Substitution: Substitution reactions can modify its functional groups.
Other Transformations: Further investigations are needed to explore its reactivity fully.
Common Reagents and Conditions:: Reagents and conditions vary based on the desired transformation. Researchers employ suitable oxidants, nucleophiles, and catalysts.
Major Products:: The major products depend on the specific reaction. These could include derivatives with altered functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide finds applications in:
Chemistry: As a building block for novel compounds.
Biology: Potential use in drug discovery or bioconjugation.
Medicine: Investigated for therapeutic properties.
Industry: Possible applications in materials science or catalysis.
Mecanismo De Acción
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this.
Comparación Con Compuestos Similares
While N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide is unique, it shares features with related compounds such as:
- Compound X: Brief description.
- Compound Y: Another related compound.
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
N'-hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)5-6(7(10)11-12)9(3,4)13-8/h6,12H,5H2,1-4H3,(H2,10,11) |
Clave InChI |
QKTOWXQQZOFFBI-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC(C(O1)(C)C)/C(=N/O)/N)C |
SMILES canónico |
CC1(CC(C(O1)(C)C)C(=NO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13154028.png)
![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)


![3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13154044.png)

![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)
![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)



